Bromoacetanilide

Descripción

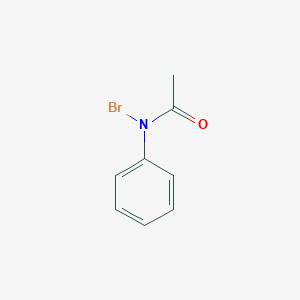

Structure

3D Structure

Propiedades

IUPAC Name |

N-bromo-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-7(11)10(9)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLGGSWAIHNLLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30908348 | |

| Record name | N-Bromo-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103373-69-9 | |

| Record name | Bromoacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103373699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Bromo-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-bromoacetanilide chemical properties and structure

An In-depth Technical Guide to 4-Bromoacetanilide: Chemical Properties and Structure

For researchers, scientists, and drug development professionals, a thorough understanding of the chemical properties and structure of key organic compounds is paramount. 4-Bromoacetanilide, a halogenated aryl acetanilide (B955), serves as a crucial intermediate in the synthesis of various pharmaceuticals and other organic molecules.[1][2] This technical guide provides a comprehensive overview of its chemical properties, structural information, and detailed experimental protocols for its synthesis.

Chemical and Physical Properties

4-Bromoacetanilide is a white to light beige crystalline solid.[1][3] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO | [3][4][5] |

| Molecular Weight | 214.06 g/mol | [3][4][5] |

| Melting Point | 165-170 °C | [3][6][7] |

| Boiling Point | 353.4 °C at 760 mmHg (estimated) | [3][7] |

| Density | 1.543 - 1.717 g/cm³ | [1][3][7] |

| Appearance | White to light beige crystalline solid | [1][3][7] |

| Solubility | ||

| Insoluble in cold water | [1][8] | |

| Slightly soluble in hot water and alcohol | [1][8] | |

| Soluble in benzene, chloroform, and ethyl acetate | [1][8] |

Structural Information

The structural identifiers of 4-bromoacetanilide are essential for its unambiguous identification in research and development.

| Identifier | Value | Source |

| IUPAC Name | N-(4-bromophenyl)acetamide | [4][6] |

| CAS Number | 103-88-8 | [5][6][8] |

| SMILES String | CC(=O)NC1=CC=C(C=C1)Br | [4][6][8] |

| InChI Key | MSLICLMCQYQNPK-UHFFFAOYSA-N | [4][6][8] |

Experimental Protocols

The synthesis of 4-bromoacetanilide is a common procedure in organic chemistry, typically involving the electrophilic bromination of acetanilide. Below are detailed methodologies for both a traditional and a "green" synthesis approach.

Traditional Synthesis of 4-Bromoacetanilide from Acetanilide

This method utilizes bromine in glacial acetic acid.

Materials:

-

Acetanilide

-

Glacial Acetic Acid

-

Bromine

-

Cold Water

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

Dissolve 1.0 g of finely powdered acetanilide in 5 mL of cold glacial acetic acid.

-

In a separate container, dissolve 0.42 mL (1.34 g) of bromine in 6 mL of glacial acetic acid.

-

Slowly add the bromine solution to the acetanilide solution with vigorous shaking.

-

Allow the mixture to stand at room temperature for 15 minutes.

-

Pour the resulting reddish-orange solution into a large excess of cold water to precipitate the product.

-

Collect the 4-bromoacetanilide crystals by filtration.

-

Wash the crystals with cold water.

-

Recrystallize the crude product from ethanol to obtain colorless crystals.[9]

Green Synthesis of 4-Bromoacetanilide

This environmentally friendlier approach avoids the use of hazardous liquid bromine and instead employs a combination of ceric ammonium (B1175870) nitrate (B79036) and potassium bromide.[10][11]

Materials:

-

Acetanilide

-

Potassium Bromide (KBr)

-

Ceric Ammonium Nitrate (CAN)

-

Ethanol

-

Water

Procedure:

-

In a flask, prepare a mixture of acetanilide and potassium bromide in ethanol.

-

Separately, prepare an aqueous solution of ceric ammonium nitrate.

-

Slowly add the CAN solution to the acetanilide and KBr mixture.

-

After the addition is complete, pour the reaction mixture into ice-cold water.

-

A white precipitate of 4-bromoacetanilide will form.

-

Collect the product by filtration.

-

Recrystallize the crude product from ethanol.[11]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 4-bromoacetanilide from aniline, a common precursor to acetanilide.

Caption: Synthesis workflow of 4-bromoacetanilide from aniline.

References

- 1. 4'-Bromoacetanilide | 103-88-8 [chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 4'-Bromoacetanilide CAS#: 103-88-8 [m.chemicalbook.com]

- 4. 4'-Bromoacetanilide | C8H8BrNO | CID 7683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 4'-Bromoacetanilide, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. m.youtube.com [m.youtube.com]

- 8. 4-Bromacetanilid 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. prepchem.com [prepchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of Bromoacetanilide from Acetanilide

Introduction

The synthesis of bromoacetanilide from acetanilide (B955) is a quintessential example of an electrophilic aromatic substitution reaction, a fundamental process in organic chemistry. This reaction is particularly valuable for introducing a bromine atom onto an aromatic ring, which serves as a versatile synthetic handle for further functionalization. The starting material, acetanilide, contains an acetamido group (-NHCOCH₃) attached to a benzene (B151609) ring. This group is an activator and an ortho, para-director for incoming electrophiles. Due to the significant steric hindrance posed by the bulky acetamido group, the bromination of acetanilide overwhelmingly yields the para-substituted product, 4-bromoacetanilide.[1][2][3] This high regioselectivity makes the reaction an efficient method for preparing this specific isomer. 4-bromoacetanilide and its derivatives are important precursors for various pharmaceutical compounds, including anti-cancer agents and kinase inhibitors.[1] This guide provides a detailed overview of the reaction mechanism, experimental protocols, and key data for researchers and professionals in drug development.

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of acetanilide proceeds via a classic electrophilic aromatic substitution mechanism, which can be broken down into three primary steps:

-

Generation of the Electrophile : In the presence of a polar solvent like glacial acetic acid, the bromine molecule (Br₂) becomes polarized, creating a potent electrophile (a bromonium ion, Br⁺, or a strongly polarized Br-Br bond).[4][5]

-

Nucleophilic Attack and Formation of the Sigma Complex : The electron-rich π system of the acetanilide ring acts as a nucleophile, attacking the electrophilic bromine.[1] This attack disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][6]

-

Deprotonation and Restoration of Aromaticity : A weak base, such as a bromide ion (Br⁻) or an acetic acid molecule, abstracts a proton from the carbon atom bonded to the new bromine atom.[1][4] The electrons from the C-H bond return to the ring, restoring its aromaticity and yielding the final product, 4-bromoacetanilide.

Experimental Protocols

Several methods exist for the bromination of acetanilide. The classical approach uses liquid bromine in glacial acetic acid, while modern, "greener" alternatives generate bromine in situ to avoid handling the hazardous liquid directly.

Protocol 1: Bromination using Liquid Bromine in Acetic Acid

This is a traditional and effective method for preparing 4-bromoacetanilide.[7][8]

Reagents and Materials:

-

Acetanilide (3.0 g, 0.022 mol)

-

Glacial Acetic Acid (20 mL total)

-

Liquid Bromine (1.5 mL)

-

Ethanol (B145695) (for recrystallization)

-

100 mL Conical flask, Beaker (250 mL), Buchner funnel, filter paper

-

Stirring rod, Dropper

Procedure:

-

In a 100 mL conical flask, dissolve 3.0 g of acetanilide in 10 mL of glacial acetic acid. Stir with a glass rod to aid dissolution.[8]

-

In a separate flask, carefully prepare a bromine solution by adding 1.5 mL of liquid bromine to 10 mL of glacial acetic acid. (Caution: This step must be performed in a fume hood. Bromine is highly corrosive and toxic.) [8]

-

Slowly add the bromine-acetic acid solution dropwise to the stirred acetanilide solution.[8]

-

After the addition is complete, allow the mixture to stand at room temperature for 15 minutes with occasional stirring.[8]

-

Pour the resulting reddish-orange reaction mixture into a beaker containing approximately 100 mL of cold water, stirring continuously. The crude product will precipitate.[7][8]

-

Collect the solid product by vacuum filtration using a Buchner funnel.[8]

-

Wash the crystals with cold water to remove residual acid.

-

Purify the crude product by recrystallization from ethanol.[7][8]

-

Collect the purified crystals by vacuum filtration, allow them to air dry, and determine the weight and melting point.

Protocol 2: In-Situ Bromination using KBrO₃ and HBr

This method avoids the direct handling of liquid bromine by generating it within the reaction mixture, offering a safer alternative.[1][9]

Reagents and Materials:

-

Acetanilide (0.200 g, 1.5 mmol)

-

Potassium Bromate (KBrO₃) (0.085 g, 0.5 mmol)

-

Glacial Acetic Acid (2 mL)

-

48% Hydrobromic Acid (HBr) (0.3 mL, 2.6 mmol)

-

Sodium bisulfite solution (dilute)

-

Ethanol (for recrystallization)

-

10 mL Erlenmeyer flask, Hirsch funnel, filter paper

-

Magnetic stirrer and stir bar

Procedure:

-

Place 0.200 g of acetanilide, 0.085 g of potassium bromate, and 2 mL of glacial acetic acid into a 10 mL Erlenmeyer flask equipped with a magnetic stir bar.[9]

-

While stirring the mixture rapidly, add 0.3 mL of 48% hydrobromic acid. An orange color, indicating the formation of bromine, should appear.[9]

-

Stir the reaction mixture at room temperature for 30-60 minutes.[1][9]

-

Pour the reaction mixture into 25 mL of cold water. Stir for 15 minutes to allow for complete precipitation.[9]

-

Collect the solid product by suction filtration on a Hirsch funnel.[9]

-

Wash the solid first with a dilute sodium bisulfite solution to remove any unreacted bromine, and then with cold water.[9]

-

After air drying, purify the crude product by recrystallization from 95% ethanol to obtain colorless needles of 4-bromoacetanilide.[9]

-

Dry the final product and record its weight and melting point.

Data Presentation

Quantitative data from experimental procedures and product characterization are crucial for assessing the success and reproducibility of the synthesis.

Table 1: Summary of Experimental Data

| Parameter | Protocol 1 (Liquid Br₂)[7][8] | Protocol 2 (In-Situ Br₂)[1][9] | Alternative In-Situ Method[1] |

| Starting Acetanilide | 1.0 - 3.0 g | 0.200 g | - |

| Brominating Agents | Br₂ (0.42-1.5 mL) | KBrO₃ (0.085 g), HBr (0.3 mL) | NaBr, NaOCl |

| Solvent | Glacial Acetic Acid | Glacial Acetic Acid | Ethanol, Acetic Acid |

| Reaction Time | 15 min | 30 - 60 min | 15 min |

| Reported Yield | ~1 g product from 1 g reactant | Good | 96% |

| Recrystallization Solvent | Ethanol | 95% Ethanol | Ethanol |

| Product Appearance | Colorless crystals | Colorless needles | White solid |

Table 2: Physical and Spectroscopic Properties of 4-Bromoacetanilide

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈BrNO | [10][11] |

| Molecular Weight | 214.06 g/mol | [10] |

| Melting Point | 166-171 °C | [7][9][11] |

| Density | 1.717 g/mL | [11] |

| Appearance | White to off-white crystalline solid | [7][12] |

| Solubility | Soluble in hot ethanol; sparingly soluble in cold water | [7][13] |

| IR Absorption (cm⁻¹) | ~3288 (N-H stretch), ~1664 (C=O, Amide I) | [1][12] |

| ¹H NMR (CDCl₃, δ ppm) | ~2.16 (s, 3H, CH₃), ~7.3-7.5 (m, 4H, Ar-H), ~7.65 (s, 1H, N-H) | [12] |

Experimental Workflow and Purification

The overall process from starting materials to the pure final product follows a logical sequence of steps involving reaction, isolation, and purification.

Purification by Recrystallization

Recrystallization is the most critical step for obtaining high-purity 4-bromoacetanilide.[14] Any ortho-isomer or unreacted starting material is removed during this process.

General Procedure:

-

Transfer the crude, dry solid to an Erlenmeyer flask.

-

Add a minimum amount of hot solvent (typically 95% ethanol) to just dissolve the solid.[7][9] Keep the solution at or near its boiling point.

-

If the solution is colored, activated charcoal can be added to adsorb colored impurities, followed by hot filtration.

-

Allow the hot, clear solution to cool slowly to room temperature. Crystals of pure 4-bromoacetanilide will begin to form.[15]

-

Once the flask has reached room temperature, it can be placed in an ice-water bath to maximize crystal formation.[13]

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold solvent to remove any adhering mother liquor.

-

Dry the crystals completely before final analysis.

The synthesis of 4-bromoacetanilide from acetanilide is a robust and highly regioselective electrophilic aromatic substitution. The procedure is adaptable, with both traditional methods using liquid bromine and safer, greener alternatives that generate the electrophile in situ. Careful execution of the reaction followed by a meticulous recrystallization step consistently yields a high-purity product. The quantitative data, including yield and melting point, serve as reliable benchmarks for success. This synthesis remains a cornerstone of organic chemistry education and a valuable transformation for researchers in medicinal and materials chemistry.

References

- 1. scribd.com [scribd.com]

- 2. Acetanilide when treated with bromine in acetic acid mainly gives :- (1) .. [askfilo.com]

- 3. quora.com [quora.com]

- 4. brainly.com [brainly.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. prepchem.com [prepchem.com]

- 8. docsity.com [docsity.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chempedia.in [chempedia.in]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. gradesfixer.com [gradesfixer.com]

- 13. glaserr.missouri.edu [glaserr.missouri.edu]

- 14. scribd.com [scribd.com]

- 15. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physical Properties of p-Bromoacetanilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Bromoacetanilide, also known as N-(4-bromophenyl)acetamide, is a halogenated aromatic amide. It serves as a crucial intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and dyes. A thorough understanding of its physical properties is paramount for its effective use in research and development, ensuring proper handling, reaction control, and purification. This guide provides a comprehensive overview of the key physical characteristics of p-bromoacetanilide, supported by experimental protocols and spectral data.

Core Physical Properties

The physical state of p-bromoacetanilide under standard conditions is a white to light beige crystalline solid.[1] Its fundamental physical constants have been well-established and are summarized in the tables below.

General and Thermodynamic Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₈BrNO | [2] |

| Molecular Weight | 214.06 g/mol | [2] |

| Melting Point | 165-170 °C | [3] |

| Density | 1.717 g/cm³ | [1][4] |

| Appearance | White to light beige crystalline solid | [1][5] |

Solubility Profile

The solubility of p-bromoacetanilide is a critical parameter for its application in various solvent systems for reactions and purification processes.

| Solvent | Solubility | Reference |

| Cold Water | Practically insoluble | [2][6] |

| Hot Water | Sparingly soluble | [2][6] |

| Ethanol | Moderately soluble | [2][6] |

| Benzene | Soluble | [2][6] |

| Chloroform | Soluble | [2][6] |

| Ethyl Acetate | Soluble | [2][6] |

Spectral Data for Structural Elucidation

Spectroscopic analysis is indispensable for the confirmation of the molecular structure of p-bromoacetanilide. The following sections detail its characteristic spectral features.

Infrared (IR) Spectroscopy

The IR spectrum of p-bromoacetanilide exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch (amide) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2920 | C-H stretch (methyl) |

| ~1680 | C=O stretch (amide I) |

| ~1600, 1590, 1540 | C=C stretch (aromatic ring) and N-H bend (amide II) |

| ~832-820 | C-H out-of-plane bend (p-disubstituted benzene) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.1 | Singlet (broad) | 1H | N-H (amide proton) |

| ~7.57 | Doublet | 2H | Aromatic protons ortho to the acetamido group |

| ~7.47 | Doublet | 2H | Aromatic protons ortho to the bromine atom |

| ~2.05 | Singlet | 3H | CH₃ (acetyl group) |

¹³C NMR:

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Peak assignments are based on the chemical environment of each carbon atom.

| Chemical Shift (ppm) | Assignment |

| ~168 | C=O (amide carbonyl) |

| ~138 | Aromatic C-N |

| ~131 | Aromatic C-H (ortho to Br) |

| ~121 | Aromatic C-H (ortho to NHCOCH₃) |

| ~115 | Aromatic C-Br |

| ~24 | CH₃ (acetyl group) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of p-bromoacetanilide shows a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance.

| m/z | Interpretation |

| 213/215 | Molecular ion peak [M]⁺ and [M+2]⁺ |

| 171/173 | Loss of ketene (B1206846) (CH₂=C=O) from the molecular ion |

| 134 | [C₆H₅Br]⁺ |

| 92 | [C₆H₄NH₂]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physical properties of p-bromoacetanilide are provided below.

Synthesis of p-Bromoacetanilide from Acetanilide (B955)

This procedure describes the electrophilic aromatic substitution (bromination) of acetanilide to yield p-bromoacetanilide.

Materials:

-

Acetanilide

-

Glacial acetic acid

-

Bromine

-

Ethanol

-

Sodium bisulfite solution (optional, for quenching excess bromine)

-

Standard laboratory glassware (Erlenmeyer flask, beaker, Büchner funnel, etc.)

-

Stirring apparatus

-

Heating mantle or water bath

Procedure:

-

Dissolve a known amount of acetanilide in glacial acetic acid in an Erlenmeyer flask with gentle warming if necessary.

-

In a separate container, prepare a solution of bromine in glacial acetic acid.

-

Slowly add the bromine solution dropwise to the stirred acetanilide solution at room temperature. The reaction mixture will develop an orange or reddish-brown color.

-

After the addition is complete, continue stirring the mixture for a designated period (e.g., 30 minutes) to ensure the reaction goes to completion.

-

Pour the reaction mixture into a beaker containing cold water. This will cause the crude p-bromoacetanilide to precipitate out of the solution.

-

If the solution remains colored due to excess bromine, add a small amount of sodium bisulfite solution until the color disappears.

-

Collect the crude product by vacuum filtration using a Büchner funnel and wash it with cold water.

-

Purify the crude p-bromoacetanilide by recrystallization from a suitable solvent, such as ethanol.

-

Dry the purified crystals and determine their mass and melting point.

Determination of Melting Point

The melting point is a crucial indicator of the purity of a crystalline solid.

Materials:

-

Purified p-bromoacetanilide

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Ensure the p-bromoacetanilide sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube by tapping the sealed end on a hard surface. The sample height should be 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted (the end of the melting range).

-

A pure compound will have a sharp melting range of 1-2 °C.

Determination of Solubility (Qualitative)

This protocol provides a general method for assessing the solubility of p-bromoacetanilide in various solvents.

Materials:

-

p-Bromoacetanilide

-

A selection of solvents (e.g., water, ethanol, chloroform, benzene)

-

Test tubes

-

Spatula

-

Vortex mixer or stirring rod

Procedure:

-

Place a small, consistent amount (e.g., 10 mg) of p-bromoacetanilide into a series of clean, dry test tubes.

-

To each test tube, add a small volume (e.g., 1 mL) of a different solvent.

-

Agitate the mixture using a vortex mixer or by stirring with a glass rod for a set period (e.g., 1-2 minutes).

-

Visually inspect the mixture to determine if the solid has dissolved completely.

-

If the solid dissolves, it is considered soluble in that solvent at that concentration. If it does not dissolve, it is sparingly soluble or insoluble.

-

For sparingly soluble compounds, gentle heating can be applied to assess solubility at elevated temperatures. Observe if the solid dissolves upon heating and if it recrystallizes upon cooling.

Determination of Density by Volume Displacement

This method is suitable for determining the density of an insoluble solid like p-bromoacetanilide.

Materials:

-

p-Bromoacetanilide crystals

-

A graduated cylinder

-

A liquid in which p-bromoacetanilide is insoluble (e.g., water)

-

An analytical balance

Procedure:

-

Weigh a known mass of p-bromoacetanilide crystals using an analytical balance.

-

Fill a graduated cylinder with a known volume of the insoluble liquid (e.g., water) and record the initial volume.

-

Carefully add the weighed p-bromoacetanilide crystals to the graduated cylinder, ensuring there is no splashing of the liquid.

-

Gently tap the cylinder to dislodge any air bubbles adhering to the crystals.

-

Record the final volume of the liquid in the graduated cylinder.

-

The volume of the p-bromoacetanilide sample is the difference between the final and initial volumes.

-

Calculate the density using the formula: Density = Mass / Volume.

Experimental Workflow Visualization

The following diagram illustrates the logical flow from synthesis to characterization of p-bromoacetanilide.

Caption: Workflow for the synthesis and physical characterization of p-bromoacetanilide.

References

- 1. athabascau.ca [athabascau.ca]

- 2. 4'-Bromoacetanilide | C8H8BrNO | CID 7683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]

- 4. 13C NMR of p-bromoacetanilide 1 of 1 450 400 20 200 | Chegg.com [chegg.com]

- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 6. chem.libretexts.org [chem.libretexts.org]

Technical Guide: 4-Bromoacetanilide - Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoacetanilide is a vital intermediate in organic synthesis, playing a crucial role in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] Its utility stems from the presence of both an acetamido group and a bromine atom on the benzene (B151609) ring, which allows for a variety of chemical transformations. This guide provides an in-depth overview of its core properties, detailed experimental protocols for its synthesis and subsequent reactions, and a look into its applications in modern research and development.

Core Properties of 4-Bromoacetanilide

This section summarizes the key physical and chemical properties of 4-bromoacetanilide. The data is presented for easy reference and comparison.

| Property | Value |

| CAS Number | 103-88-8 |

| Molecular Formula | C₈H₈BrNO |

| Molecular Weight | 214.06 g/mol |

| Appearance | White to light beige crystalline solid |

| Melting Point | 165-169 °C |

| Solubility | Soluble in benzene, chloroform, and ethyl acetate (B1210297); slightly soluble in alcohol and hot water; insoluble in cold water.[3][4] |

| IUPAC Name | N-(4-bromophenyl)acetamide |

| Synonyms | p-Bromoacetanilide, N-Acetyl-4-bromoaniline |

Experimental Protocols

Detailed methodologies for the synthesis of 4-bromoacetanilide and its application in a Suzuki-Miyaura cross-coupling reaction are provided below.

Synthesis of 4-Bromoacetanilide via Electrophilic Bromination of Acetanilide (B955)

This protocol describes the synthesis of 4-bromoacetanilide through the bromination of acetanilide using bromine in glacial acetic acid.

Materials:

-

Acetanilide

-

Glacial Acetic Acid

-

Bromine

-

Ethanol (B145695) (for recrystallization)

-

Distilled Water

-

Sodium Bisulfite Solution (optional, for quenching excess bromine)

Procedure:

-

In a fume hood, dissolve 1.0 g of finely powdered acetanilide in 5 mL of cold glacial acetic acid in a suitable flask.

-

In a separate container, prepare a solution of 0.42 mL of bromine in 6 mL of glacial acetic acid.

-

Slowly add the bromine solution to the stirred acetanilide solution.

-

After the addition is complete, stir the mixture vigorously and let it stand at room temperature for 15 minutes. The solution will turn reddish-orange.[5]

-

Pour the reaction mixture into a large volume of cold water (approximately 100 mL) to precipitate the crude product.

-

If excess bromine is present (indicated by a persistent orange color), add a few drops of sodium bisulfite solution until the color disappears.

-

Collect the solid product by vacuum filtration and wash the crystals with cold water.

-

Purify the crude 4-bromoacetanilide by recrystallization from ethanol to obtain colorless crystals.

-

Dry the purified crystals and determine the melting point and yield. The expected melting point is around 167 °C.[5]

Suzuki-Miyaura Cross-Coupling of 4-Bromoacetanilide with Phenylboronic Acid

This protocol outlines a ligand-free Suzuki-Miyaura coupling reaction to form 4-acetylbiphenyl, demonstrating a key application of 4-bromoacetanilide in carbon-carbon bond formation.

Materials:

-

4-Bromoacetanilide

-

Phenylboronic Acid

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Diethyl Ether (for extraction)

-

Silica (B1680970) Gel (for column chromatography)

-

n-Hexane and Ethyl Acetate (for column chromatography)

Procedure:

-

In a reaction vessel, combine 4-bromoacetanilide (1 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).

-

Add a catalytic amount of palladium(II) acetate (e.g., 0.5 mol%).

-

Add a mixture of DMF and water as the solvent.[6]

-

Stir the mixture at room temperature. The reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, extract the reaction mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to obtain the desired biaryl product.[7]

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for the synthesis of 4-bromoacetanilide and the catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Experimental workflow for the synthesis of 4-bromoacetanilide.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development and Research

4-Bromoacetanilide is a versatile precursor in the synthesis of various pharmaceutical compounds, including analgesic and antipyretic drugs.[2] Its structure allows for further functionalization through reactions like the Suzuki-Miyaura coupling, which is instrumental in creating biaryl structures prevalent in many modern pharmaceuticals.[2] Additionally, it serves as an internal standard in the analytical determination of herbicides and their degradation products.[3][4] The demand for high-purity 4-bromoacetanilide continues to grow, driven by ongoing research and development in the pharmaceutical and agrochemical industries.[8]

References

- 1. nbinno.com [nbinno.com]

- 2. ud.goldsupplier.com [ud.goldsupplier.com]

- 3. 4-溴乙酰苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4'-Bromoacetanilide | 103-88-8 [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. rsc.org [rsc.org]

- 8. 4 bromoacetanilide: Uses, Synthesis & Safety [accio.ai]

A Comprehensive Guide to the Solubility of Bromoacetanilide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of bromoacetanilide in various organic solvents. Understanding the solubility of this compound is critical for its application in synthesis, purification, and formulation development within the pharmaceutical and chemical industries. This document compiles available quantitative data, outlines experimental methodologies for solubility determination, and presents a logical workflow for such experiments.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a polar molecule, solubility is expected to be higher in polar solvents. Factors such as temperature, solvent polarity, and the presence of functional groups that can engage in hydrogen bonding significantly influence its solubility.

Quantitative Solubility Data

Precise, temperature-dependent solubility data is essential for process optimization and the design of crystallization procedures. While comprehensive datasets for this compound are not abundant in publicly available literature, the following table summarizes the available qualitative and semi-quantitative information.

| Solvent | Classification | Reported Solubility | Temperature |

| Benzene | Nonpolar Aromatic | Soluble[1] | Not Specified |

| Chloroform | Polar Aprotic | Soluble[1] | Not Specified |

| Ethyl Acetate | Polar Aprotic | Soluble[1] | Not Specified |

| Ethanol (B145695) | Polar Protic | Moderately Soluble (10-20 g/L) | Room Temperature |

| Methanol | Polar Protic | Soluble | Not Specified |

| Acetone | Polar Aprotic | Soluble | Not Specified |

| Hot Water | Polar Protic | Slightly Soluble[1] | Not Specified |

| Cold Water | Polar Protic | Insoluble | Not Specified |

Note: "Room Temperature" is not a precise scientific standard and can vary. The quantitative value for ethanol should be considered an approximation.

Experimental Protocol for Solubility Determination

A standard and reliable method for determining the solubility of a solid compound like this compound in an organic solvent is the isothermal equilibrium method. This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the vials to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) to avoid precipitation.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask.

-

-

Analysis of Solute Concentration:

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate with the same solvent to a concentration that falls within the linear range of the analytical instrument (UV-Vis or HPLC).

-

Analyze the diluted solution to determine the concentration of this compound. A pre-established calibration curve is essential for this step.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100g of solvent, g/L of solution, or mole fraction.

-

Calculate the solubility based on the measured concentration and the mass or volume of the solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Workflow for experimental solubility determination.

Signaling Pathways in Drug Development

While this compound itself is not typically a final drug product, it serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The APIs synthesized from this compound may interact with numerous biological signaling pathways. For instance, many kinase inhibitors, which are a cornerstone of modern cancer therapy, are developed from scaffolds that could be derived from this compound. The diagram below represents a simplified, hypothetical signaling pathway that a drug derived from a this compound precursor might inhibit.

Caption: Hypothetical drug inhibition of a kinase cascade.

Conclusion

The solubility of this compound in organic solvents is a fundamental property that dictates its utility in various chemical and pharmaceutical processes. While existing data provides a general understanding, there is a clear need for more comprehensive, temperature-dependent quantitative studies to facilitate more precise process design and optimization. The experimental protocol outlined in this guide provides a robust framework for obtaining such critical data. A deeper understanding of the solubility and reactivity of this compound will continue to support its role as a valuable intermediate in the development of novel therapeutics.

References

An In-depth Technical Guide to the Melting Point of 4-Bromoacetanilide and Its Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of 4-bromoacetanilide, a critical parameter in its synthesis, purification, and identification. The document details the significance of this physical property, presents standardized experimental protocols, and summarizes key quantitative data.

Introduction to 4-Bromoacetanilide

4-Bromoacetanilide (CAS No: 103-88-8), with the molecular formula C₈H₈BrNO, is a white to light beige crystalline solid.[1] It serves as a vital intermediate in various organic syntheses, including the production of pharmaceuticals and dyes.[2][3] The melting point is one of its most fundamental and frequently utilized physical properties. Accurate determination of the melting point is crucial for confirming the identity of the compound and, more importantly, for assessing its purity.[2] In research and industrial applications, a precise melting point ensures the quality and consistency of the material being used in subsequent reactions or formulations.

Quantitative Data: Melting Point of 4-Bromoacetanilide

The reported melting point of 4-bromoacetanilide varies slightly across different sources, which can be attributed to the purity of the sample and the analytical method used. The data below is compiled from various chemical suppliers and literature.

| Parameter | Reported Value (°C) | Source(s) |

| Melting Point Range | 165 - 168 °C | [2][4] |

| Melting Point Range | 166 - 170 °C | [5][6] |

| Melting Point Range | 165 - 169 °C | [1][7] |

| Melting Point Range | 162 - 166 °C | [2] |

| Specific Melting Point | 167 °C | [8] |

| Specific Melting Point | 168 °C | [1] |

| Specific Melting Point | 166 °C | [9] |

Significance of the Melting Point in Chemical Analysis

The melting point is a highly informative physical property in organic chemistry for several reasons.[10]

A pure crystalline solid melts over a very narrow temperature range, typically 0.5–1 °C.[10][11] The characteristic melting range of pure 4-bromoacetanilide (approximately 165-169 °C) serves as a primary method for its identification.[2][7] Any significant deviation from this range suggests the presence of impurities.[2]

The presence of impurities disrupts the uniform crystalline lattice structure of a solid.[10] This disruption weakens the intermolecular forces holding the molecules together, requiring less energy to break them apart.[10][12] Consequently, an impure sample of 4-bromoacetanilide will exhibit two distinct characteristics:

-

Melting Point Depression: The temperature at which the substance begins to melt will be lower than that of the pure compound.[10][13]

-

Melting Point Range Broadening: The substance will melt over a wider temperature range (e.g., more than 5 °C).[7][11]

For instance, if a synthesis of 4-bromoacetanilide (para-isomer) also produces a small amount of o-bromoacetanilide (melting point 100-102 °C) as an impurity, the resulting mixture will have a melting point that is both lower and broader than the literature value for the pure para-isomer.[7]

The relatively high melting point of 4-bromoacetanilide compared to its ortho- and meta-isomers is attributed to its molecular symmetry.[14] The para-substitution pattern allows for more efficient packing and stronger π-π stacking interactions within the crystal lattice.[14] This dense packing requires more thermal energy to disrupt, resulting in a higher melting point.[13][14]

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and melting point determination of 4-bromoacetanilide.

This protocol describes a common laboratory method for the synthesis of 4-bromoacetanilide from acetanilide (B955).

Materials:

-

Acetanilide

-

Glacial Acetic Acid

-

Bromine solution in acetic acid (25% w/v)

-

Crushed Ice

-

Distilled Water

Procedure:

-

Dissolve 1.0 g of finely powdered acetanilide in 5 mL of cold glacial acetic acid in an Erlenmeyer flask.[8]

-

In a fume hood, slowly add 1.34 g (0.42 mL) of bromine dissolved in 6 mL of glacial acetic acid to the acetanilide solution while shaking or stirring.[8]

-

Continue to stir the mixture vigorously at room temperature for 15 minutes. The solution will turn a reddish-orange color.[8]

-

Pour the reaction mixture into a beaker containing a large excess of cold water or crushed ice (approximately 20 g) with constant stirring.[8][15]

-

The crude 4-bromoacetanilide will precipitate as a solid.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crystals thoroughly with cold water to remove any remaining acid and unreacted bromine.[8]

-

Allow the crude product to air dry before proceeding to recrystallization.

Recrystallization is essential to remove impurities from the crude product, resulting in a sharper melting point.

Materials:

-

Crude 4-bromoacetanilide

-

Ethanol (or a suitable solvent pair like methanol-water)

-

Erlenmeyer flasks

-

Hot plate

-

Vacuum filtration apparatus

Procedure:

-

Transfer the crude 4-bromoacetanilide to a 50 mL Erlenmeyer flask.[16]

-

In a separate flask, heat the recrystallization solvent (e.g., ethanol) to a gentle boil on a hot plate.[8][16]

-

Add the minimum amount of the hot solvent to the crude product to dissolve it completely. Keep the solution at or near its boiling point.[16][17]

-

If the solution is colored, a small amount of decolorizing charcoal can be added, and the solution boiled for a few more minutes.

-

If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.[18]

-

Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Crystals of pure 4-bromoacetanilide will begin to form.[18]

-

To maximize the yield, place the flask in an ice-water bath to complete the crystallization process.[17]

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[16]

-

Dry the crystals completely on a watch glass or in a desiccator. The final product should be colorless crystals.[8]

This protocol describes the use of a capillary tube method for determining the melting point range.

Materials:

-

Dry, purified 4-bromoacetanilide

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

Finely crush a small amount of the dry, purified 4-bromoacetanilide crystals.

-

Pack the powdered sample into a capillary tube to a depth of 2-3 mm by tapping the sealed end on a hard surface.[19]

-

Place the capillary tube in the sample holder of the melting point apparatus.

-

Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point (approx. 165 °C).

-

Decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Record the temperature at which the first drop of liquid is observed (the beginning of the melting range).[11]

-

Continue heating slowly and record the temperature at which the entire solid has completely melted into a clear liquid (the end of the melting range).[11]

-

The recorded temperature span constitutes the melting point range. For a pure sample, this range should be narrow (≤ 2 °C).

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between purity and melting point.

Caption: Experimental workflow for the synthesis and analysis of 4-bromoacetanilide.

Caption: Relationship between sample purity and melting point characteristics.

References

- 1. 4'-Bromoacetanilide | 103-88-8 [chemicalbook.com]

- 2. ud.goldsupplier.com [ud.goldsupplier.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. proprep.com [proprep.com]

- 5. 4'-Bromoacetanilide, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 4'-Bromoacetanilide, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. homework.study.com [homework.study.com]

- 8. prepchem.com [prepchem.com]

- 9. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]

- 10. mt.com [mt.com]

- 11. youtube.com [youtube.com]

- 12. vernier.com [vernier.com]

- 13. Melting point - Wikipedia [en.wikipedia.org]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. 4'-Bromoacetanilide CAS#: 103-88-8 [m.chemicalbook.com]

- 16. glaserr.missouri.edu [glaserr.missouri.edu]

- 17. amherst.edu [amherst.edu]

- 18. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 19. Video: Recrystallization - Procedure [jove.com]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution: Synthesis of p-Bromoacetanilide

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) mechanism for the synthesis of bromoacetanilide. It is intended for researchers, scientists, and drug development professionals, offering detailed mechanistic insights, experimental protocols, and key analytical data.

Core Mechanism: Electrophilic Aromatic Substitution

The bromination of acetanilide (B955) is a classic example of an electrophilic aromatic substitution reaction. In this process, an electrophile (an electron-seeking species) attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. The acetamido group (-NHCOCH₃) attached to the benzene ring plays a crucial role in this reaction. It is an activating group, meaning it increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles than benzene itself. Furthermore, it is an ortho, para-directing group, guiding the incoming electrophile to the positions ortho or para to itself. Due to the significant steric hindrance of the acetamido group, the para-substituted product, 4-bromoacetanilide, is predominantly formed.[1][2][3]

The mechanism proceeds through three primary steps:

-

Generation of the Electrophile : In the presence of a polar solvent like glacial acetic acid, the molecular bromine (Br₂) becomes polarized, creating a potent electrophile (δ⁺Br-Brδ⁻) that can be attacked by the aromatic ring.[4] While some EAS reactions require a Lewis acid catalyst (e.g., FeBr₃) to generate the electrophile, the activated nature of the acetanilide ring often makes this unnecessary.[5][6]

-

Nucleophilic Attack and Formation of the Arenium Ion : The π-electron system of the activated acetanilide ring acts as a nucleophile, attacking the electrophilic bromine atom. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[1][4][7]

-

Deprotonation and Aromaticity Restoration : A weak base, such as the bromide ion (Br⁻) or a solvent molecule, abstracts a proton from the carbon atom bonded to the bromine. This regenerates the stable aromatic system and yields the final product, p-bromoacetanilide, along with hydrobromic acid (HBr).[1][4]

Caption: Reaction mechanism for the bromination of acetanilide.

Experimental Protocols

Multiple methods exist for the bromination of acetanilide. The classic laboratory procedure involves liquid bromine in glacial acetic acid. Greener alternatives have been developed to avoid handling hazardous molecular bromine by generating it in situ.

Protocol 1: Bromination using Bromine in Acetic Acid [2][8]

This procedure is a representative method for the synthesis of p-bromoacetanilide. All manipulations should be performed in a chemical fume hood with appropriate personal protective equipment.

-

Dissolution : Dissolve 3.0 g (0.022 mol) of acetanilide in 10 mL of glacial acetic acid in a 100 mL conical flask. Stir with a glass rod to aid dissolution.

-

Bromine Solution Preparation : In a separate container, carefully prepare a brominating solution by adding 1.5 mL of liquid bromine to 10 mL of glacial acetic acid.

-

Reaction : Slowly add the bromine-acetic acid solution dropwise to the stirred acetanilide solution.

-

Reaction Time : After the addition is complete, continue stirring the mixture for 15 minutes at room temperature to allow the reaction to complete.

-

Precipitation : Pour the reaction mixture into a beaker containing 100 mL of cold water. A white precipitate of p-bromoacetanilide should form.

-

Isolation : Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove residual acid.

-

Purification : Purify the crude product by recrystallization from ethanol (B145695) to obtain white crystals of p-bromoacetanilide.

-

Drying and Analysis : Dry the purified crystals, weigh them to determine the yield, and characterize the product by measuring its melting point and acquiring spectroscopic data.

Caption: General experimental workflow for synthesis and purification.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and characterization of 4-bromoacetanilide.

Table 1: Reaction Yields for 4-Bromoacetanilide Synthesis

| Bromination Method | Reported Yield | Reference |

| In situ Br₂ from KBrO₃ and HBr | 96% | [1] |

| Sodium tungstate (B81510) catalyzed NaBO₃ with KBrO₃ | 86% | [1] |

| In situ Br₂ from NaBr and NaOCl | 68% | [9] |

| Student experiment using KBrO₃ and HBr | 65.5% | [1] |

Table 2: Physical Properties of 4-Bromoacetanilide

| Property | Value | Reference(s) |

| Molecular Weight | 214.06 g/mol | [6] |

| Melting Point | 167-169 °C | [9] |

| 168 °C | [6] | |

| 165-167 °C | [10] | |

| Appearance | White crystalline solid | [9] |

Table 3: Spectroscopic Data for 4-Bromoacetanilide

| Technique | Solvent/Method | Peak Assignments (δ in ppm, ν in cm⁻¹) | Reference(s) |

| ¹H NMR | DMSO-d₆ | δ 10.06 (s, 1H, N-H), 7.57 (d, 2H, Ar-H), 7.47 (d, 2H, Ar-H), 2.04 (s, 3H, -CH₃) | [9][11] |

| ¹³C NMR | DMSO | δ 168.9 (C=O), 139.1 (Ar C-N), 131.9 (Ar C-H), 121.3 (Ar C-H), 114.9 (Ar C-Br), 24.4 (-CH₃) | [9] |

| FT-IR | KBr Pellet | ν 3300 (N-H stretch), 3064 (Ar C-H stretch), 2928 (Aliphatic C-H stretch), 1667 (Amide I, C=O stretch), 1536 (Amide II, N-H bend), 1258 (C-N stretch) | [9] |

References

- 1. scribd.com [scribd.com]

- 2. scribd.com [scribd.com]

- 3. quora.com [quora.com]

- 4. brainly.com [brainly.com]

- 5. Bromination of Acetanilide | Mechanism & Steps - Lesson | Study.com [study.com]

- 6. chegg.com [chegg.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. docsity.com [docsity.com]

- 9. gradesfixer.com [gradesfixer.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 4'-Bromoacetanilide(103-88-8) 1H NMR spectrum [chemicalbook.com]

The Role of the Acetamido Group in the Bromination of Acetanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bromination of acetanilide (B955) is a cornerstone reaction in organic synthesis, frequently employed in educational and industrial settings. The acetamido group (-NHCOCH₃) plays a pivotal role in this electrophilic aromatic substitution, governing both the reactivity of the aromatic ring and the regioselectivity of the substitution. This technical guide provides an in-depth analysis of the multifaceted role of the acetamido group, encompassing its electronic effects, the reaction mechanism, steric influences, and kinetic aspects. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

Electrophilic aromatic substitution is a fundamental class of reactions for the functionalization of aromatic compounds. The introduction of a bromine atom onto an aromatic ring, or bromination, is a key transformation in the synthesis of numerous pharmaceuticals, agrochemicals, and functional materials. When a substituent is present on the benzene (B151609) ring, it profoundly influences the rate and orientation of subsequent substitutions. Acetanilide, the N-acetylated derivative of aniline, provides an excellent case study to understand these substituent effects. The acetamido group, while still an activating group, offers a level of control and selectivity that is absent in the highly reactive parent amine, aniline. This guide will dissect the chemical principles that underpin the controlled bromination of acetanilide, with a focus on the instrumental role of the acetamido substituent.

Electronic Effects of the Acetamido Group

The influence of the acetamido group on the aromatic ring is a delicate interplay of two opposing electronic effects: resonance and induction.

2.1. Resonance Effect (+R): The nitrogen atom of the acetamido group possesses a lone pair of electrons that can be delocalized into the benzene ring through the π-system. This donation of electron density, known as a positive resonance effect (+R), increases the nucleophilicity of the aromatic ring, particularly at the ortho and para positions. This increased electron density makes the ring more susceptible to attack by an electrophile, such as the bromine cation (Br⁺) or a polarized bromine molecule.[1][2][3]

2.2. Inductive Effect (-I): The nitrogen and oxygen atoms within the acetamido group are electronegative. This electronegativity results in the withdrawal of electron density from the aromatic ring through the sigma (σ) bonds, an effect termed a negative inductive effect (-I).[3] Furthermore, the lone pair on the nitrogen is also in resonance with the adjacent carbonyl group, which further reduces its ability to donate electrons to the aromatic ring compared to a simple amino group (-NH₂).[3][4][5]

2.3. Overall Effect: A Moderated Activation: The positive resonance effect of the acetamido group is stronger than its negative inductive effect.[3] Consequently, the net effect is an activation of the benzene ring towards electrophilic aromatic substitution. However, due to the competing inductive effect and the internal resonance with the carbonyl group, the acetamido group is a less powerful activating group than the amino group (-NH₂).[4] This moderation of reactivity is crucial as it prevents the polysubstitution and oxidation side reactions that are often observed during the bromination of the more reactive aniline.[6]

Directing Effects and Regioselectivity

The acetamido group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself on the aromatic ring. This directing effect is a direct consequence of the resonance stabilization of the intermediate carbocation (the arenium ion or sigma complex) formed during the electrophilic attack.

dot

Figure 1: Regioselectivity in the bromination of acetanilide.

When the bromine electrophile attacks at the ortho or para position, a resonance structure can be drawn where the positive charge is delocalized onto the nitrogen atom of the acetamido group. This provides significant stabilization to the arenium ion intermediate. In contrast, attack at the meta position does not allow for this direct resonance stabilization by the nitrogen lone pair, resulting in a less stable intermediate and a much slower reaction rate for meta substitution.

The Role of Steric Hindrance

While the acetamido group directs electrophiles to both the ortho and para positions, the bromination of acetanilide yields predominantly the para isomer, p-bromoacetanilide.[7] This high regioselectivity is attributed to steric hindrance. The acetamido group is sterically bulky, and its presence impedes the approach of the bromine electrophile to the adjacent ortho positions.[8] The para position, being remote from the bulky substituent, is more accessible, leading to the preferential formation of the para-substituted product.

Reaction Mechanism

The bromination of acetanilide proceeds via a classic electrophilic aromatic substitution mechanism.

dot

Figure 2: Stepwise mechanism of the bromination of acetanilide.

Step 1: Generation of the Electrophile: In the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃), molecular bromine (Br₂) is polarized, creating a more potent electrophile, the bromonium ion (Br⁺), or a highly polarized Br-Br bond complexed with the catalyst.

Step 2: Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring of acetanilide acts as a nucleophile and attacks the electrophilic bromine. This attack, preferentially at the para position, disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.

Step 3: Deprotonation: A weak base, such as the FeBr₄⁻ anion or the solvent, removes a proton from the carbon atom bearing the bromine atom. This step restores the aromaticity of the ring and yields the final product, p-bromoacetanilide, along with the regenerated catalyst and hydrogen bromide.

Quantitative Data

While it is widely reported that the bromination of acetanilide yields the para isomer as the major product, specific quantitative data on the ortho/para ratio is not consistently available across the literature. Most experimental procedures are designed to maximize the yield of the p-bromoacetanilide, and often do not quantify the minor ortho isomer.

Table 1: Kinetic Data for the Bromination of Acetanilide

| Parameter | Value | Conditions | Reference |

| Reaction Order | |||

| With respect to Acetanilide | First Order | Aqueous solution, potentiometric study | |

| With respect to Bromine | First Order | Aqueous solution, potentiometric study | |

| Overall Reaction Order | Second Order | Aqueous solution, potentiometric study | |

| Activation Parameters | |||

| Energy of Activation (Ea) | Data not explicitly provided in abstract | Aqueous solution, potentiometric study | |

| Frequency Factor (A) | Data not explicitly provided in abstract | Aqueous solution, potentiometric study | |

| Entropy of Activation (ΔS‡) | Data not explicitly provided in abstract | Aqueous solution, potentiometric study |

Note: While the study confirms the reaction order, specific values for activation parameters were not available in the accessed abstract.

Table 2: Product Yields from Representative Experimental Protocols

| Starting Material | Brominating Agent | Solvent | Reported Yield of p-Bromoacetanilide | Reference |

| Acetanilide | Bromine in Acetic Acid | Glacial Acetic Acid | Not specified, but implied to be high | |

| Acetanilide | KBrO₃ / HBr (in situ bromine generation) | Glacial Acetic Acid | "Good yield" | |

| Acetanilide | Ceric Ammonium Nitrate / KBr | Ethanol/Water | 85% | |

| Acetanilide | Bromine in Acetic Acid | Glacial Acetic Acid | 34.10% (student lab report) |

Note: The reported yields can vary significantly based on the specific experimental conditions, scale, and purification methods.

Experimental Protocols

The following are representative experimental procedures for the bromination of acetanilide.

Protocol 1: Bromination using Bromine in Acetic Acid

-

Objective: To synthesize p-bromoacetanilide using a solution of bromine in glacial acetic acid.

-

Materials:

-

Acetanilide

-

Glacial acetic acid

-

Solution of bromine in glacial acetic acid

-

Cold water

-

Ethanol (for recrystallization)

-

-

Procedure:

-

Dissolve a known quantity of acetanilide in glacial acetic acid in a suitable flask with stirring.

-

Slowly add a stoichiometric amount of a solution of bromine in glacial acetic acid to the acetanilide solution. The reaction mixture should be stirred continuously during the addition.

-

After the addition is complete, allow the mixture to stand at room temperature for a specified time (e.g., 15-30 minutes) to ensure the reaction goes to completion.

-

Pour the reaction mixture into a larger volume of cold water with stirring. The crude p-bromoacetanilide will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure p-bromoacetanilide.

-

Dry the purified crystals and determine the yield and melting point.

-

Protocol 2: In Situ Generation of Bromine

-

Objective: To synthesize p-bromoacetanilide using bromine generated in situ from potassium bromate (B103136) and hydrobromic acid, avoiding the direct handling of liquid bromine.

-

Materials:

-

Acetanilide

-

Potassium bromate (KBrO₃)

-

48% Hydrobromic acid (HBr)

-

Glacial acetic acid

-

Cold water

-

Sodium bisulfite solution

-

Ethanol (for recrystallization)

-

-

Procedure:

-

In an Erlenmeyer flask, combine acetanilide, potassium bromate, and glacial acetic acid.

-

While stirring the mixture rapidly, add hydrobromic acid. The reaction will generate bromine in situ.

-

Continue stirring the mixture for a designated period (e.g., 15-20 minutes).

-

Pour the reaction mixture into cold water.

-

Collect the precipitated solid by suction filtration.

-

Wash the solid with a dilute sodium bisulfite solution to remove any unreacted bromine, followed by a wash with cold water.

-

Purify the crude product by recrystallization from 95% ethanol.

-

Dry the purified product and characterize it by determining its yield and melting point.

-

Conclusion

The acetamido group exerts a profound and nuanced influence on the bromination of acetanilide. Its activating, yet moderating, electronic nature, combined with its steric bulk, allows for a highly controlled and regioselective electrophilic aromatic substitution. The interplay of resonance and inductive effects activates the ring, primarily at the ortho and para positions, while the steric hindrance posed by the group ensures the overwhelming formation of the para-bromoacetanilide isomer. This controlled reactivity profile makes the bromination of acetanilide a synthetically valuable and pedagogically insightful reaction, demonstrating key principles of physical organic chemistry that are essential for rational molecular design and synthesis in drug development and other chemical sciences.

References

- 1. scribd.com [scribd.com]

- 2. quora.com [quora.com]

- 3. Bromination of Acetanilide | Mechanism & Steps - Lesson | Study.com [study.com]

- 4. orientjchem.org [orientjchem.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. organic chemistry - Why is the melting point of 4-bromoacetanilide so high? Does it have any reason to do with the chemical structure, or the para aspect? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. studylib.net [studylib.net]

Green Synthesis of 4-Bromoacetanilide from Aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-bromoacetanilide, a key intermediate in the pharmaceutical and dye industries, has traditionally involved hazardous reagents and solvents. This guide provides an in-depth overview of green chemistry approaches to synthesize 4-bromoacetanilide from aniline (B41778), focusing on methodologies that reduce waste, minimize the use of hazardous substances, and improve overall efficiency and safety.

Introduction: The Need for a Greener Approach

The conventional two-step synthesis of 4-bromoacetanilide from aniline first involves the acetylation of aniline to form acetanilide (B955), followed by the electrophilic bromination of the acetanilide. This traditional pathway often utilizes acetic anhydride (B1165640) for acetylation, a substance that is controlled in many regions due to its use in illicit drug manufacturing. The subsequent bromination step typically employs liquid bromine, which is highly toxic, corrosive, and environmentally damaging. It also generates corrosive hydrogen bromide (HBr) as a byproduct.

Green chemistry principles offer a framework for developing safer and more sustainable chemical processes. For the synthesis of 4-bromoacetanilide, this involves exploring alternative reagents, catalysts, and reaction conditions that are less hazardous and more environmentally benign.

Greener Synthetic Pathways

The green synthesis of 4-bromoacetanilide addresses the drawbacks of the conventional method by focusing on two key transformations: the acetylation of aniline and the bromination of acetanilide.

Step 1: Green Acetylation of Aniline

The initial step of protecting the amino group of aniline via acetylation is crucial to prevent over-bromination in the subsequent step.

Conventional Method:

-

Reagent: Acetic anhydride

-

Drawbacks: Hazardous, controlled substance, irritant.

Green Alternatives:

A notable green alternative to acetic anhydride is the use of zinc dust or iron powder with glacial acetic acid. This method is not only safer but also utilizes readily available and less hazardous materials. Another approach involves the use of trimethyl ortho-ester.

Step 2: Green Bromination of Acetanilide

The core of the green synthesis lies in replacing molecular bromine with safer and more efficient brominating systems that often generate the active brominating species in situ.

Conventional Method:

-

Reagent: Liquid Bromine (Br₂) in glacial acetic acid.

-

Drawbacks: Highly toxic, corrosive, volatile, produces hazardous HBr gas.

Green Alternatives:

Several innovative and eco-friendly brominating systems have been developed:

-

Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) and Potassium Bromide (KBr): This system generates the brominating agent in situ in an ethanolic-aqueous medium, avoiding the use of both liquid bromine and hazardous solvents.

-

Bromide-Bromate Couple: A combination of potassium bromide (KBr) and potassium bromate (B103136) (KBrO₃) in an acidic medium generates bromine in situ. This method offers high bromine atom efficiency and produces benign byproducts like aqueous sodium chloride.

-

Potassium Bromide (KBr) and Oxone®: This system utilizes Oxone® (potassium peroxymonosulfate) as an oxidant for the bromide ion in water, providing a safer alternative to traditional methods.

-

Sodium Bromide (NaBr) and Sodium Hypochlorite (NaOCl): This method generates bromine in situ in an aqueous medium. While green, the isolation of the product can be tedious due to the need to neutralize the reaction mixture and destroy excess oxidant.

-

N-Bromosuccinimide (NBS): A solid brominating agent that is easier and safer to handle than liquid bromine.

Experimental Protocols

The following are detailed experimental protocols for selected green synthesis methods.

Method 1: Synthesis of Acetanilide using Zinc Dust and Acetic Acid

Materials:

-

Aniline

-

Glacial Acetic Acid

-

Zinc Dust

-

Ice

Procedure:

-

In a round-bottom flask, combine aniline and glacial acetic acid.

-

Add a small amount of zinc dust to the mixture.

-

Reflux the mixture for a specified time.

-

After the reaction is complete, pour the reaction mixture onto crushed ice with vigorous stirring.

-

The white solid of acetanilide that precipitates is collected by vacuum filtration.

-

The crude product can be purified by recrystallization from hot water.

Method 2: Bromination of Acetanilide using Ceric Ammonium Nitrate and Potassium Bromide

Materials:

-

Acetanilide

-

Potassium Bromide (KBr)

-

Ceric Ammonium Nitrate (CAN)

-

Water

-

Ice

Procedure:

-

Dissolve acetanilide and potassium bromide in a minimal amount of ethanol in a conical flask.

-

In a separate beaker, prepare an aqueous solution of ceric ammonium nitrate.

-

Add the ceric ammonium nitrate solution dropwise to the stirred acetanilide solution at room temperature.

-

After the addition is complete, continue stirring the reaction mixture for approximately 10-15 minutes.

-

Pour the reaction mixture into ice-cold water to precipitate the crude 4-bromoacetanilide.

-

Collect the white precipitate by vacuum filtration and wash with cold water.

-

The crude product can be recrystallized from ethanol to obtain pure 4-bromoacetanilide.

Method 3: Bromination of Acetanilide using a Bromide-Bromate Couple

Materials:

-

Acetanilide

-

Potassium Bromide (KBr)

-

Potassium Bromate (KBrO₃)

-

Glacial Acetic Acid

-

48% Hydrobromic Acid (HBr)

-

Sodium Bisulfite solution

-

Ethanol

-

Water

Procedure:

-

In an Erlenmeyer flask, dissolve acetanilide and potassium bromate in glacial acetic acid.

-

While stirring the mixture rapidly, add 48% hydrobromic acid. An orange color should appear, indicating the formation of bromine.

-

Stir the mixture at room temperature for 30 minutes.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid by suction filtration.

-

Wash the solid product with a dilute sodium bisulfite solution to remove any unreacted bromine, followed by a wash with water.

-

The crude 4-bromoacetanilide can be recrystallized from 95% ethanol.

Data Presentation

The following table summarizes the quantitative data for different synthetic methods.

| Method | Acetylation Reagent(s) | Brominating Reagent(s) | Solvent(s) | Yield (%) | Reaction Time | Key Advantages |

| Conventional | Acetic Anhydride | Liquid Bromine (Br₂) | Glacial Acetic Acid | ~90+ | Variable | High yield |

| Green Method 1 | Zn dust/Acetic Acid | CAN/KBr | Ethanol/Water | 50-71 | ~2 hours | Avoids acetic anhydride and liquid bromine; uses greener solvents. |

| Green Method 2 | Acetic Acid | NaOCl/NaBr | Acetic Acid/Water | 68 | ~20 mins | Avoids liquid bromine. |

| Green Method 3 | Not specified | KBr/KBrO₃/HBr | Glacial Acetic Acid | Good | 30 mins | In situ generation of bromine, avoids handling of liquid bromine. |

| Green Method 4 (Ultrasound-assisted) | Not specified | Not specified | Various | Variable | Reduced | Potential for reduced reaction times and improved yields. |

Visualization of Workflows and Pathways

Overall Synthetic Workflow

The following diagram illustrates the general two-step synthesis of 4-bromoacetanilide from aniline.

Caption: General two-step synthesis of 4-bromoacetanilide from aniline.

Comparison of Conventional and Green Bromination Pathways

This diagram contrasts the conventional and a green approach to the bromination of acetanilide.

Caption: Conventional vs. Green Bromination of Acetanilide.

Conclusion

The green synthesis of 4-bromoacetanilide from aniline offers significant advantages in terms of safety, environmental impact, and sustainability. By replacing hazardous reagents like acetic anhydride and liquid bromine with safer alternatives such as zinc/acetic acid and in situ brominating systems (e.g., CAN/KBr, bromide-bromate couple), the chemical industry can move towards cleaner and more responsible manufacturing processes. While some green methods may currently have slightly lower yields than conventional routes, ongoing research into optimizing reaction conditions and exploring novel catalytic systems, including the use of ultrasound, promises to further enhance the efficiency and applicability of these environmentally friendly approaches. The adoption of these greener methodologies is crucial for researchers, scientists, and drug development professionals committed to the principles of sustainable chemistry.

An In-depth Technical Guide to the Hazards and Safety Precautions for Handling Bromoacetanilide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the hazards, safety precautions, and handling procedures for bromoacetanilide (CAS No. 103-88-8). The information is intended to assist researchers, scientists, and drug development professionals in working safely with this chemical compound.

Chemical and Physical Properties

This compound is a white to light beige crystalline solid.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | References |

| Molecular Formula | C8H8BrNO | [2] |

| Molecular Weight | 214.06 g/mol | [2] |

| Appearance | White to light beige crystalline solid | [1] |

| Melting Point | 165-169 °C | [1] |

| Boiling Point | 353.4 °C (estimate) | [1] |

| Density | 1.72 g/cm³ | [1] |

| Solubility | Insoluble in cold water; slightly soluble in alcohol and hot water; soluble in benzene, chloroform, and ethyl acetate. | [1][3] |

| Stability | Stable under normal conditions. | [1] |

| Incompatibilities | Strong oxidizing agents. | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are irritation to the skin, eyes, and respiratory system.[4][5]

| Hazard Classification | Category | GHS Hazard Statement |